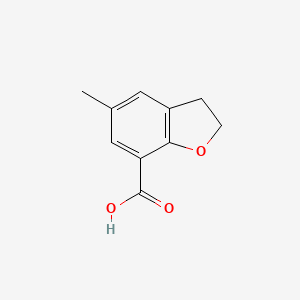

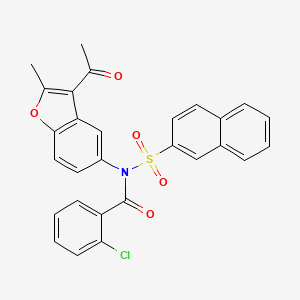

Ácido 5-metil-2,3-dihidrobenzofurano-7-carboxílico

Descripción general

Descripción

The compound 5-Methyl-2,3-dihydro-benzofuran-7-carboxylic acid is a derivative of benzofuran, which is a heterocyclic compound consisting of fused benzene and furan rings. Although the specific compound is not directly mentioned in the provided papers, the related structures and activities of benzofuran derivatives can offer insights into its potential properties and applications.

Synthesis Analysis

The synthesis of benzofuran derivatives can be achieved through various methods. For instance, the paper titled "First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives" describes a facile and inexpensive synthesis of methylenedioxy-bearing benzofuran-quinoline derivatives using a one-pot reaction involving ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate and substituted salicylaldehydes under ultrasound irradiation conditions . This suggests that similar synthetic strategies could potentially be applied to the synthesis of 5-Methyl-2,3-dihydro-benzofuran-7-carboxylic acid.

Molecular Structure Analysis

The molecular structure of benzofuran derivatives is characterized by the presence of a benzene ring fused to a furan ring. In the case of the compound "Methyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate," the crystal structure reveals that the methylsulfinyl substituent lies on opposite sides of the plane of the benzofuran system, indicating that steric factors and substituent positioning play a significant role in the overall molecular conformation .

Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions depending on their substituents. The antimicrobial activity of certain methyl benzofuran-3-carboxylate derivatives was investigated, suggesting that these compounds can interact with biological targets . Additionally, the oxidation of a methylsulfanyl benzofuran derivative to a methylsulfinyl derivative was achieved using 3-chloroperoxybenzoic acid . These reactions demonstrate the chemical versatility of benzofuran derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives can be influenced by their molecular structure. For example, the presence of methylenedioxy groups and various substituents can affect the compound's reactivity and stability. The molecular docking studies, structural and spectroscopic properties of benzofuran-carboxylic acids derivatives were investigated using DFT calculations, revealing insights into their electronic properties, such as HOMO-LUMO gap energy and electronic transitions . These properties are crucial for understanding the reactivity and potential applications of the compounds.

Aplicaciones Científicas De Investigación

Actividad Antitumoral

Los compuestos de benzofurano han mostrado fuertes actividades antitumorales . Por ejemplo, algunos benzofuranos sustituidos han demostrado efectos inhibidores del crecimiento celular significativos en varios tipos de células cancerosas .

Actividad Antibacteriana

Se ha encontrado que los derivados de benzofurano poseen propiedades antibacterianas . Esto los convierte en posibles candidatos para el desarrollo de nuevos fármacos antibacterianos.

Actividad Antioxidante

También se ha encontrado que estos compuestos tienen actividades antioxidantes . Esto significa que podrían usarse potencialmente en tratamientos para enfermedades causadas por estrés oxidativo.

Actividad Antiviral

Los compuestos de benzofurano han mostrado actividades antivirales . Por ejemplo, se ha descubierto un nuevo compuesto macrocíclico de benzofurano con actividad antiviral contra el virus de la hepatitis C .

Agentes Anticancerígenos

Los derivados de benzofurano se han desarrollado y utilizado como agentes anticancerígenos . Por ejemplo, una serie de compuestos de benzofurano-2-il-(4,5-dihidro-3,5-sustituidos difenilpirazol-1-il)metanona han mostrado actividad anticancerígena contra la línea celular de cáncer de ovario humano A2780 .

Síntesis de Derivados Complejos de Benzofurano

Los derivados de benzofurano también se utilizan en la síntesis de compuestos de benzofurano más complejos . Estos derivados complejos podrían tener aplicaciones aún más diversas en el campo de la química medicinal.

Safety and Hazards

The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with the compound include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propiedades

IUPAC Name |

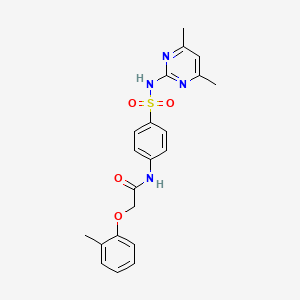

5-methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-6-4-7-2-3-13-9(7)8(5-6)10(11)12/h4-5H,2-3H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFBLNTQBHDORPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)C(=O)O)OCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B2547977.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-hydroxypiperidin-1-yl)ethyl)oxalamide](/img/structure/B2547981.png)

![(E)-N'-[3-cyano-4-(4-methylphenyl)-4H-benzo[h]chromen-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2547987.png)

![1-(4-(((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)methyl)phenyl)pyrrolidin-2-one](/img/structure/B2547988.png)

![2-([(Tert-butoxy)carbonyl]amino)-2-(2,3-dihydro-1H-inden-1-YL)acetic acid](/img/no-structure.png)

![N-(2-chloro-4-fluorophenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2547997.png)